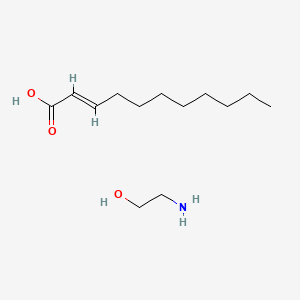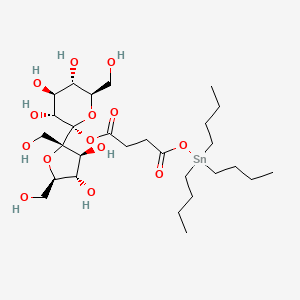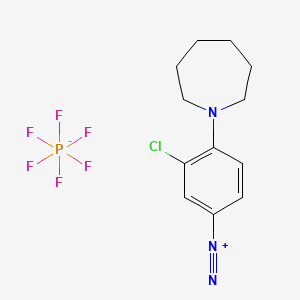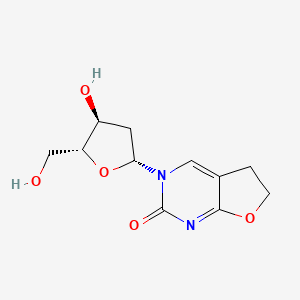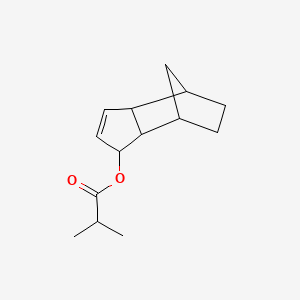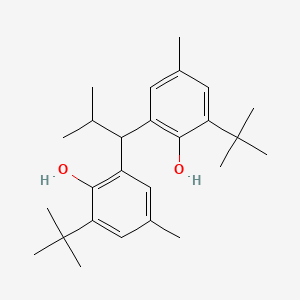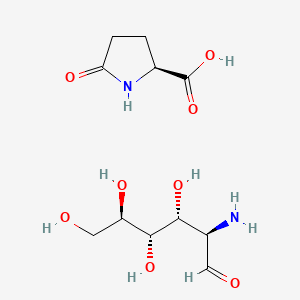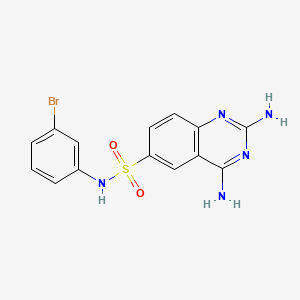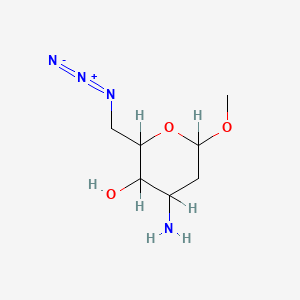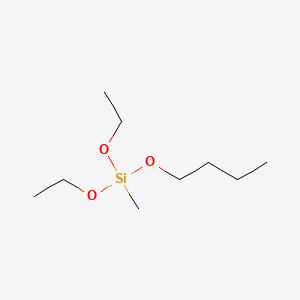
Butoxydiethoxymethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butoxydiethoxymethylsilane is an organosilicon compound with the molecular formula C9H22O3Si. It is a colorless liquid that is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butoxydiethoxymethylsilane can be synthesized through the reaction of butanol with diethoxymethylsilane under controlled conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are optimized to maximize yield and purity. The process involves continuous monitoring and adjustment to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: Butoxydiethoxymethylsilane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form silanols and other oxidized silicon compounds.
Reduction: It can be reduced to form simpler silane compounds.
Substitution: It can undergo substitution reactions where the butoxy or ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used to replace the butoxy or ethoxy groups under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution can produce a wide range of organosilicon compounds.
Scientific Research Applications
Butoxydiethoxymethylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: It is used in the modification of biomolecules and surfaces to enhance their properties.
Industry: It is used in the production of coatings, adhesives, and sealants due to its ability to improve adhesion and durability.
Mechanism of Action
The mechanism by which butoxydiethoxymethylsilane exerts its effects involves the interaction of its silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen and other electronegative atoms, which allows it to modify the properties of the molecules it interacts with. This can lead to changes in the reactivity, stability, and functionality of the modified molecules.
Comparison with Similar Compounds
Butoxydiethoxymethylsilane can be compared with other similar organosilicon compounds such as:
Dimethyldiethoxysilane: Similar in structure but with different alkyl groups, leading to variations in reactivity and applications.
Trimethoxymethylsilane: Contains three methoxy groups instead of butoxy and ethoxy groups, resulting in different chemical properties and uses.
Uniqueness: this compound is unique due to its specific combination of butoxy and ethoxy groups, which provide a balance of reactivity and stability that is not found in other similar compounds. This makes it particularly useful in applications where both properties are required.
Properties
CAS No. |
93918-87-7 |
|---|---|
Molecular Formula |
C9H22O3Si |
Molecular Weight |
206.35 g/mol |
IUPAC Name |
butoxy-diethoxy-methylsilane |
InChI |
InChI=1S/C9H22O3Si/c1-5-8-9-12-13(4,10-6-2)11-7-3/h5-9H2,1-4H3 |
InChI Key |
MPNIRQPIAODQIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO[Si](C)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




